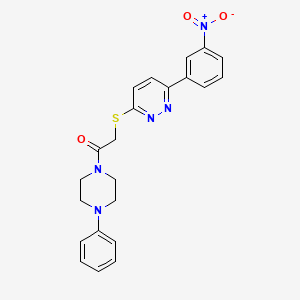

2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Description

2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a 3-nitrophenyl group at the 6-position and a thioether linkage to a 1-(4-phenylpiperazin-1-yl)ethanone moiety. The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, is a key structural motif known for its electron-deficient nature, which facilitates interactions with biological targets such as enzymes or receptors . The thioether group (-S-) may contribute to improved metabolic stability compared to oxygen-based linkages, while the 4-phenylpiperazine fragment is a common pharmacophore in CNS-active compounds due to its ability to modulate solubility and receptor interactions .

Properties

IUPAC Name |

2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c28-22(26-13-11-25(12-14-26)18-6-2-1-3-7-18)16-31-21-10-9-20(23-24-21)17-5-4-8-19(15-17)27(29)30/h1-10,15H,11-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBYYJTZIBTRJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the nitrophenyl group and the phenylpiperazine moiety. Common reagents used in these reactions include halogenated compounds, thiols, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that derivatives of pyridazine compounds exhibit significant antibacterial and antifungal activities. The presence of the nitrophenyl group enhances interaction with microbial targets, disrupting their cellular functions .

- Anticancer Properties : Research indicates that compounds similar to 2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can inhibit cancer cell proliferation. Mechanisms include the induction of apoptosis and cell cycle arrest, particularly in human liver cancer cells .

Neuropharmacology

The piperazine moiety is known for its neuropharmacological effects, making this compound a candidate for developing new treatments for neurological disorders. Studies have explored its potential as an anxiolytic or antidepressant agent, leveraging the structural similarities to known psychoactive compounds .

Material Science

In material science, the compound can serve as a building block for synthesizing novel materials with specific properties, such as corrosion inhibitors. Its heterocyclic structure allows for functionalization that can enhance material stability and performance under various conditions .

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

- Anticancer Trials : A study demonstrated that derivatives with similar structures showed enhanced efficacy against HepG2 liver cancer cells compared to standard treatments like methotrexate .

- Microbiological Evaluations : Compounds derived from pyridazine structures were tested against various bacterial strains, showing promising results in inhibiting growth compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. Specific pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1-(4-(4-((5-Amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone (Compound 5, )

- Core Differences : Replaces the pyridazine-thioether with a chloropyridinyl oxy group.

- The ether (-O-) linkage may increase polarity but reduce lipophilicity compared to the thioether (-S-) in the target compound .

1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone (Compound m6, )

- Core Differences : Incorporates a pyrimidine-triazole hybrid instead of pyridazine.

- The absence of a nitro group reduces redox-sensitive interactions but may improve metabolic stability in vivo .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is hypothesized below (experimental data for the target compound is inferred from structural analogues):

Biological Activity

The compound 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule notable for its potential biological activities. It belongs to a class of compounds that exhibit diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 422.48 g/mol. The structure features a pyridazine ring, a nitrophenyl group, and a piperazine moiety, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O3S |

| Molecular Weight | 422.48 g/mol |

| Functional Groups | Pyridazine, Nitro, Thio |

| Solubility | Variable (depends on solvent) |

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The nitrophenyl group enhances electrophilicity, allowing it to participate in nucleophilic reactions with thiols in proteins, potentially modulating their activity. The pyridazine ring may interact with nucleic acids, influencing cellular processes such as replication and transcription.

Anticancer Properties

Pyridazine derivatives have been explored for their anticancer activities. For example, compounds with similar functional groups have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain pyridazine derivatives could inhibit specific kinases involved in cancer progression, suggesting similar potential for our compound .

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuropharmacological effects. Piperazine derivatives have been reported to exhibit anxiolytic and antidepressant activities by modulating neurotransmitter systems such as serotonin and dopamine . This suggests that the compound may have therapeutic potential in treating mood disorders.

Case Studies

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : A docking study indicated that related pyridazine compounds could inhibit GSK-3, an enzyme implicated in various diseases, including cancer and Alzheimer's disease . This suggests that our compound may also possess similar inhibitory properties.

- Antihypertensive Activity : Research has shown that certain pyridazine derivatives can act as antihypertensive agents by blocking calcium channels or inhibiting angiotensin-converting enzyme (ACE). This highlights the need for further investigation into the cardiovascular effects of our compound .

Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds. For instance:

- Synthesis Methodologies : Various synthetic routes have been developed to create pyridazine derivatives with enhanced biological activity. These methods often involve multi-step reactions utilizing reagents like acetic anhydride and thiophosgene .

- Biological Evaluation : Preliminary screening has indicated that some related compounds exhibit significant cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.